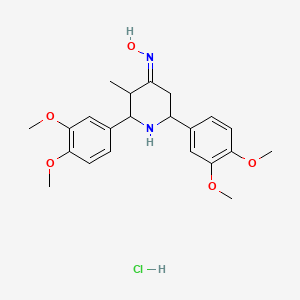
N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as ETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of pharmacological activities.
作用机制
The mechanism of action of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with various receptors and enzymes in the body, including the cannabinoid receptor CB1, the sigma-1 receptor, and the monoamine oxidase enzyme.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter levels: this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
2. Inhibition of pro-inflammatory cytokines: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the development of various inflammatory diseases.
3. Inhibition of voltage-gated sodium channels: this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
实验室实验的优点和局限性
N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound has been shown to possess high potency in various pharmacological assays, making it a promising candidate for drug development.
2. Wide range of pharmacological activities: this compound has been shown to possess a wide range of pharmacological activities, making it a versatile tool for scientific research.
3. Easy synthesis: this compound can be synthesized using a simple and straightforward method, making it easily accessible for scientific research.
Some of the limitations of this compound for lab experiments include:
1. Limited availability: this compound is not widely available, making it difficult to obtain for scientific research.
2. Lack of toxicity data: The toxicity of this compound has not been extensively studied, making it difficult to determine its safety for use in lab experiments.
3. Limited information on mechanism of action: The mechanism of action of this compound is not fully understood, making it difficult to interpret the results of lab experiments.
未来方向
There are several future directions for the scientific research of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. Some of these directions include:
1. Development of new drugs: this compound has shown promise as a candidate for the development of new drugs for various diseases, including cancer and depression.
2. Elucidation of mechanism of action: Further studies are needed to elucidate the mechanism of action of this compound, which will help to better understand its pharmacological activities.
3. Toxicity studies: Further studies are needed to determine the toxicity of this compound, which will help to determine its safety for use in lab experiments and potential clinical applications.
4. Structural modification: Structural modification of this compound may lead to the development of more potent and selective compounds with improved pharmacological activities.
合成方法
The synthesis of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-ethylbenzoyl chloride with sodium azide to form 4-ethylphenyl azide, which is then reacted with 3-(1H-tetrazol-1-yl)aniline to yield this compound. The reaction is carried out in the presence of a solvent such as dimethylformamide and a catalyst such as triethylamine. The yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and the molar ratio of reactants.
科学研究应用
N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to possess a wide range of pharmacological activities, making it a promising candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
2. Anticancer activity: this compound has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
3. Antidepressant activity: this compound has been shown to possess antidepressant activity by increasing the levels of neurotransmitters such as serotonin and dopamine.
4. Anticonvulsant activity: this compound has been shown to possess anticonvulsant activity by inhibiting the activity of voltage-gated sodium channels.
属性
IUPAC Name |
N-(4-ethylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-12-6-8-14(9-7-12)18-16(22)13-4-3-5-15(10-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQZNKOMNUJIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)


![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)


![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)

![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
